molecular formula C12H18BrNO2 B2661769 6,7-Dimethoxy-2-aminotetraline hydrobromide CAS No. 40069-26-9

6,7-Dimethoxy-2-aminotetraline hydrobromide

Cat. No.: B2661769
CAS No.: 40069-26-9
M. Wt: 288.185
InChI Key: OPUWSBWZWNOKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-aminotetraline hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-aminotetraline hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dimethoxy-2-aminotetraline hydrobromide is widely used in scientific research due to its role as a dopamine receptor agonist. Some of its applications include:

    Chemistry: Used as a model compound to study the effects of dopamine receptor activation.

    Biology: Employed in studies to understand the role of dopamine in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease.

    Industry: Used in the development of new pharmaceuticals targeting dopamine receptors

Mechanism of Action

6,7-Dimethoxy-2-aminotetraline hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity. The compound’s effects are mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-aminotetraline hydrobromide is unique due to its specific structure, which allows it to selectively activate dopamine receptors. Its methoxy groups and tetraline backbone contribute to its high affinity and specificity for these receptors, making it a valuable tool in dopamine-related research .

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUWSBWZWNOKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.